molecular formula C8H14N4O B2847148 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide CAS No. 1006485-32-0

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2847148
CAS No.: 1006485-32-0
M. Wt: 182.227
InChI Key: TVKQMQPKAXIUSF-UHFFFAOYSA-N
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Description

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and carboxamide group allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry and biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its solubility, reactivity, and biological activity. The presence of diethyl groups makes it more hydrophobic compared to its dimethyl counterpart, potentially affecting its interaction with biological targets .

Properties

IUPAC Name

4-amino-N,1-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQMQPKAXIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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